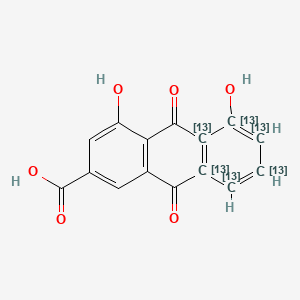
Rhein-13C6
Übersicht
Beschreibung
Rhein-13C6 is a stable isotope-labeled compound, specifically a derivative of rhein, which is an anthraquinone metabolite. Rhein is found in various medicinal plants, including Rheum palmatum, Cassia tora, Polygonum multiflorum, and Aloe barbadensis . This compound is used primarily in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in various biochemical and pharmacological studies .
Wirkmechanismus
Target of Action
Rhein-13C6, an active anthraquinone ingredient, has been found to interact with several proteins responsible for antibiotic resistance in bacterial and fungal pathogens . It has shown a strong binding affinity against the fungal target N-myristoyl transferase . Additionally, it has been found to induce apoptosis in various cancer cell lines, including human promyelocytic leukemia cells (HL-60), through a reactive oxygen species-independent mitochondrial death pathway.
Mode of Action
The mode of action of this compound involves multiple pathways, including the MAPK and PI3K-AKT signaling pathways, which are essential for regulating cell cycle and apoptosis. The therapeutic effect of this compound, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .
Biochemical Pathways
This compound affects several biochemical pathways. From the overall perspective, the pathways related to the targets of this compound are initiated by the membrane receptor. Then, MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis . In addition, this compound might delay the progression of chronic nephropathy via the metabolic pathways, NF-κB and MAPKs signaling pathways .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Emodin, rhein, chrysophanol, and physcion have been found to increase the plasma exposure levels of aloe-emodin, while aloe-emodin lowers their plasma exposure levels . This suggests that the bioavailability of this compound can be influenced by the presence of other compounds.
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. It has been found to induce apoptosis in various cancer cell lines. Moreover, it has been found to have anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities .
Biochemische Analyse
Biochemical Properties
Rhein-13C6 interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind proteins responsible for antibiotic resistance in bacterial and fungal pathogens, enhancing the potency of antibiotics . The nature of these interactions is primarily inhibitory, disrupting the normal function of these proteins and thereby exerting its therapeutic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell development and aflatoxin biosynthesis in Aspergillus flavus by disrupting energy supply and causing ROS accumulation . In human pancreatic cancer cells, this compound has been found to sensitize cells to EGFR inhibitors through inhibition of the STAT3 pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to bind with cytochrome P450 14 alpha-sterol demethylase and N-myristoyl transferase, showing a high binding energy, which is indicative of strong interactions . These binding interactions lead to enzyme inhibition or activation and changes in gene expression, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving a human non-small cell lung carcinoma (NSCLC) xenografted mouse model, the highest abundance of 13C6-Phe was detected in tumor tissue at 10 minutes after tracer injection and decreased progressively over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, when Rhein exerted kidney protection effects, the dosage of Rhein in animal experiments was mostly 20 to 150 mg/kg/day, and the duration of administration was mostly less than 14 days .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it has been found to be involved in sphingolipid metabolism, arachidonic acid metabolism, and glycerophospholipid metabolism . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its lipophilic nature, it is likely that it can easily cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its lipophilic nature and its interactions with various enzymes and proteins, it is likely that it localizes to multiple compartments within the cell
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rhein-13C6 involves the incorporation of carbon-13 isotopes into the rhein molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The specific reaction conditions may vary, but typically involve controlled environments to ensure the precise incorporation of the carbon-13 isotopes .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity reagents and advanced synthesis techniques to produce the compound in sufficient quantities for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Rhein-13C6, like its parent compound rhein, can undergo various chemical reactions, including:
Oxidation: Rhein can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert rhein into its reduced forms.
Substitution: Rhein can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of rhein can produce different quinone derivatives, while reduction can yield hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Rhein-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving carbon cycling and metabolic pathways.
Biology: Employed in studies of cellular metabolism and enzyme activity.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of rhein in the body.
Industry: Applied in the development of new drugs and therapeutic agents, particularly those targeting inflammatory and cancer pathways
Vergleich Mit ähnlichen Verbindungen
Emodin: Another anthraquinone derivative with similar anti-inflammatory and anticancer properties.
Chrysophanol: Exhibits similar biological activities but differs in its specific molecular targets and pathways.
Aloe-emodin: Found in Aloe species, shares similar pharmacological properties with rhein.
Uniqueness of Rhein-13C6: this compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the distribution and transformation of the compound is crucial .
Eigenschaften
IUPAC Name |
4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)/i1+1,2+1,3+1,7+1,9+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDLCPWAQCPTKC-UVUZSWIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=O)[13C]3=[13C](C2=O)[13C](=[13CH][13CH]=[13CH]3)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858373 | |
| Record name | 4,5-Dihydroxy-9,10-dioxo(5,6,7,8,8a,10a-~13~C_6_)-9,10-dihydroanthracene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330166-42-1 | |
| Record name | 4,5-Dihydroxy-9,10-dioxo(5,6,7,8,8a,10a-~13~C_6_)-9,10-dihydroanthracene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: The study mentions that emodin shows promising binding affinity to proteins involved in antibiotic resistance. What are the implications of this finding?
A1: The study demonstrates, through molecular docking simulations, that emodin exhibits strong binding affinity to cytochrome P450 14 alpha-sterol demethylase (CYP51) in fungi and Penicillin binding protein 3 (PBP3) in bacteria []. These proteins are crucial for the survival and growth of these pathogens and are often implicated in mechanisms of antibiotic resistance. The strong binding of emodin to these targets suggests its potential to inhibit their activity, thereby potentially disrupting the development of antibiotic resistance or enhancing the efficacy of existing antibiotics.
Q2: How does the study assess the potential toxicity of the studied phytocompounds?
A2: The researchers utilized a combination of computational tools like admetSAR and Protox-II to predict the toxicity of the phytocompounds []. These tools analyze the chemical structure of the compounds and compare them to existing databases to predict their potential for toxicity. Additionally, they calculated LD50 values, a measure of acute toxicity, for the compounds. The study found that emodin, chrysophanol dimethyl ether, and rhein-13c6 were predicted to be non-carcinogenic and non-cytotoxic based on these in silico analyses.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


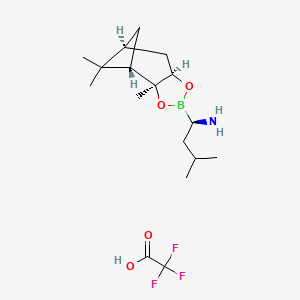
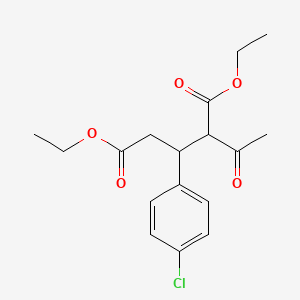

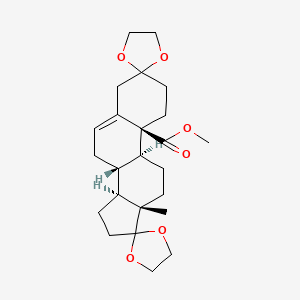
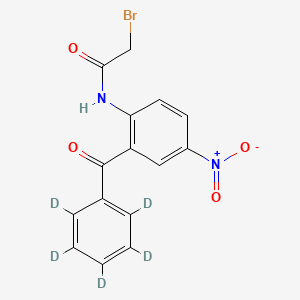

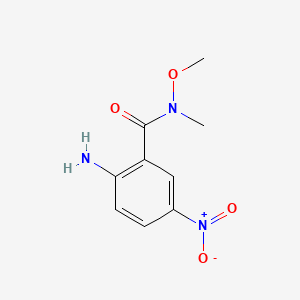
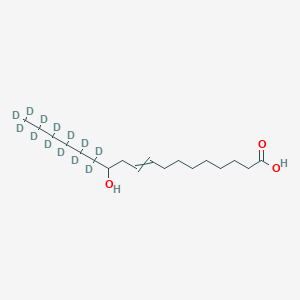


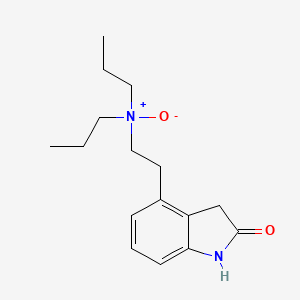
![(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563591.png)
